Sphingolipid E

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H75NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-35-36(40)34-38(31-32-39)37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,39-40H,3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGFCQQOYJMKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H75NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869531 | |

| Record name | Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110483-07-3 | |

| Record name | Sphingolipid E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110483-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphingolipid E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110483073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hexadecyloxy-2-hydroxyprop-1-yl)-N-(2-hydroxyethyl)palmitamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL PALMITYL OXYHYDROXYPROPYL PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISA73Z2140 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure and Inferred Biological Role of Sphingolipid E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipid E (SLE), a synthetic pseudoceramide, has garnered interest for its potential applications, particularly in dermatology and cosmetics as a skin conditioning and emollient agent. This technical guide provides a comprehensive overview of the known structural and chemical properties of Sphingolipid E. Due to the limited publicly available data on its specific biological functions, this document also extrapolates its potential roles and signaling pathways based on its structural similarity to naturally occurring ceramides. Furthermore, it outlines generalized experimental protocols for the analysis of synthetic sphingolipids, which can be adapted for the study of Sphingolipid E.

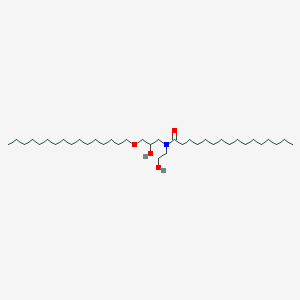

Core Structure and Chemical Identity of Sphingolipid E

Sphingolipid E, systematically named N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide, is a synthetic molecule designed to mimic the structure and function of natural ceramides, specifically ceramide type 2. Its structure features a long-chain fatty acid (palmitamide) and a sphingoid-like base, which are characteristic components of natural sphingolipids.

-

@brief Chemical structure of Sphingolipid E.

-

@file sphingolipid_e_structure.dot */

Caption: Chemical structure of Sphingolipid E (N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide).

Physicochemical and Identification Data

The following table summarizes the key chemical and physical properties of Sphingolipid E.

| Property | Value |

| IUPAC Name | N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide |

| Synonyms | Ceramide SL, Hydroxyethyl Palmityl Oxyhydroxypropyl Palmitamide, Cetyl-PG Hydroxyethyl Palmitamide |

| CAS Number | 110483-07-3 |

| Chemical Formula | C₃₇H₇₅NO₄ |

| Molecular Weight | 598.0 g/mol |

| Appearance | White crystalline solid |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and chloroform. |

Inferred Biological Function and Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways modulated by Sphingolipid E is not extensively available in the public domain. However, based on its structural analogy to natural ceramides, its primary biological function is inferred to be related to the maintenance and restoration of the skin's barrier function.

Natural ceramides are integral components of the stratum corneum, the outermost layer of the epidermis. They play a crucial role in preventing transepidermal water loss and protecting against environmental insults. It is hypothesized that Sphingolipid E, when applied topically, integrates into the lipid lamellae of the stratum corneum, thereby reinforcing the skin barrier.

Generalized Ceramide Signaling

Ceramides are not only structural lipids but also potent bioactive molecules involved in various cellular signaling pathways that regulate processes such as apoptosis, cell cycle arrest, and senescence. While the direct participation of the synthetic Sphingolipid E in these intricate signaling cascades has not been elucidated, understanding the general pathways of its natural counterparts provides a foundational context.

-

@brief Generalized signaling pathway of natural ceramides.

-

@file ceramide_signaling.dot */

Caption: A simplified diagram of a generalized ceramide signaling pathway.

It is important to note that the involvement of Sphingolipid E in these intracellular signaling events is speculative and requires experimental validation. Its primary intended function, based on its use in cosmetic formulations, is likely structural reinforcement of the skin barrier.

Experimental Protocols

Proposed Synthesis of Sphingolipid E

A plausible synthetic route for N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide could involve the reaction of palmitic acid with N-(3-(hexadecyloxy)-2-hydroxypropyl)ethanolamine. Purification of the crude product would likely be achieved through recrystallization from a suitable solvent mixture, such as toluene and methanol.

Analytical Methods for Structural Verification and Purity Assessment

A combination of analytical techniques would be necessary to confirm the structure and assess the purity of synthesized Sphingolipid E.

-

@brief Proposed analytical workflow for Sphingolipid E.

-

@file analytical_workflow.dot */

Caption: A proposed experimental workflow for the synthesis and analysis of Sphingolipid E.

Experimental Details:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the separation and identification of sphingolipids.[1]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate Sphingolipid E from impurities.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for the confirmation of the molecular weight and fragmentation pattern, which aids in structural elucidation.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the synthesized molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in Sphingolipid E, such as the amide, hydroxyl, and ether linkages.

In Vitro Skin Barrier Function Assays

To experimentally validate the inferred function of Sphingolipid E in enhancing skin barrier function, the following in vitro models and methods can be employed:

-

Reconstructed Human Epidermis (RHE) Models: These 3D skin models provide a physiologically relevant system to study the effects of topically applied substances.

-

Transepidermal Water Loss (TEWL) Measurement: A decrease in TEWL after treatment with Sphingolipid E would indicate an improvement in the barrier function of the RHE models.

-

Lipid Analysis of the Stratum Corneum: Extraction and analysis of lipids from the treated RHE models using techniques like HPTLC or LC-MS/MS can determine if Sphingolipid E is incorporated into the lipid matrix and if it influences the overall ceramide profile.[3]

Conclusion

Sphingolipid E is a synthetic pseudoceramide with a well-defined chemical structure. While its primary application is in cosmetics for its emollient and skin-conditioning properties, direct experimental evidence of its specific biological signaling pathways is lacking. Based on its structural similarity to natural ceramides, its principal role is likely the reinforcement of the skin's lipid barrier. The experimental workflows outlined in this guide provide a framework for the future investigation of Sphingolipid E's synthesis, purity, and biological efficacy, which will be crucial for its further development and application in dermatological and pharmaceutical contexts.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The inferred biological functions and proposed experimental protocols require experimental validation.

References

- 1. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal permeability barrier function and sphingolipid content in the skin of sphingomyelin synthase 2 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of Sphingolipid E

An in-depth technical guide on the discovery and isolation of a novel sphingolipid, hypothetically named Sphingolipid E. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Sphingolipid E

Sphingolipids are a complex class of lipids that play crucial roles in cell membrane structure and signal transduction.[1] Their metabolites, such as ceramide and sphingosine-1-phosphate, are key mediators in cellular processes including apoptosis, proliferation, and stress responses.[1][2] This guide details the discovery and isolation of a novel bioactive sphingolipid, herein designated as Sphingolipid E, identified from the marine bacterium Sphingomonas marina. Sphingolipid E exhibits potent immunomodulatory activity, suggesting its potential as a therapeutic agent.

Discovery of Sphingolipid E

The discovery of Sphingolipid E was the result of a screening program aimed at identifying novel immunomodulatory compounds from marine microorganisms. An ethanolic extract from the cultured bacterium Sphingomonas marina demonstrated significant activity in a cytokine release assay. Subsequent bioassay-guided fractionation led to the identification of a previously uncharacterized lipid as the active component.

Bioassay-Guided Fractionation Workflow

The initial crude extract was subjected to a multi-step fractionation and purification process. The workflow was guided by monitoring the bioactivity of the resulting fractions at each stage.

Isolation and Characterization of Sphingolipid E

The isolation of Sphingolipid E from Sphingomonas marina culture was achieved through a series of chromatographic techniques. Characterization of the pure compound was performed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data from Isolation

The following table summarizes the quantitative data obtained during the isolation and purification of Sphingolipid E from a 100 L bacterial culture.

| Purification Step | Total Mass (mg) | Purity (%) | Bioactivity (EC50, µg/mL) |

| Crude Organic Extract | 12,500 | ~1 | 50.0 |

| SPE Fraction C | 850 | 15 | 7.5 |

| HPLC Purified Compound | 45 | >98 | 0.2 |

Structural Elucidation

High-resolution mass spectrometry (HR-MS) and tandem MS/MS analysis provided detailed information about the molecular weight and fragmentation pattern of Sphingolipid E.[3] Further analysis by 1D and 2D NMR spectroscopy confirmed its structure as a novel glycosphingolipid containing a unique branched-chain fatty acid.

| Analytical Method | Result |

| HR-MS (ESI+) | [M+H]⁺ = m/z 789.6543 |

| MS/MS Fragmentation | Key fragments at m/z 627.5 (loss of hexose) and m/z 264.2 (sphingoid base) |

| ¹H NMR | Signals corresponding to a hexose moiety, a sphingoid backbone, and a C18 branched fatty acid. |

| ¹³C NMR | Confirmed the presence of 18 carbons in the fatty acyl chain and a glycosidic linkage. |

Signaling Pathway of Sphingolipid E

Preliminary studies suggest that Sphingolipid E exerts its immunomodulatory effects by acting as a ligand for a specific cell surface receptor, initiating a downstream signaling cascade that modulates cytokine production. It is hypothesized to interact with a G protein-coupled receptor (GPCR), leading to the activation of transcription factors involved in the inflammatory response.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Extraction of Sphingolipids from Sphingomonas marina

-

Cell Harvesting : Centrifuge 100 L of bacterial culture at 8,000 x g for 20 minutes. Discard the supernatant and freeze-dry the cell pellet.

-

Solvent Extraction : The lyophilized cell mass is extracted with a chloroform:methanol (2:1, v/v) mixture.[5] The mixture is agitated for 2 hours at room temperature.

-

Phase Separation : Add deionized water to the extract to induce phase separation.[3] The lower organic phase, containing the lipids, is collected.

-

Drying : The organic phase is dried under reduced pressure using a rotary evaporator to yield the crude lipid extract.

Solid-Phase Extraction (SPE) for Fractionation

-

Column Preparation : A silica-based SPE cartridge is conditioned with hexane.

-

Sample Loading : The crude lipid extract is redissolved in a minimal volume of chloroform and loaded onto the cartridge.

-

Elution : The column is eluted with a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).[5]

-

Fraction Collection : Fractions are collected and the solvent is evaporated. Each fraction is tested for bioactivity.

High-Performance Liquid Chromatography (HPLC) Purification

-

Column : A C18 reverse-phase HPLC column is used for the final purification step.

-

Mobile Phase : A gradient of acetonitrile and water is employed as the mobile phase.

-

Detection : The eluent is monitored using an ultraviolet (UV) detector at 210 nm and an evaporative light scattering detector (ELSD).[3][6]

-

Collection : The peak corresponding to Sphingolipid E is collected, and the solvent is removed to yield the pure compound.

Mass Spectrometry Analysis

-

Instrumentation : A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation : The purified Sphingolipid E is dissolved in methanol at a concentration of 1 µg/mL.

-

Data Acquisition : Data is acquired in positive ion mode over a mass range of m/z 100-1000.

-

Tandem MS/MS : For structural elucidation, the precursor ion corresponding to Sphingolipid E is selected for collision-induced dissociation (CID) to obtain fragment ions.[3][6]

References

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 4. cusabio.com [cusabio.com]

- 5. Sphingolipids: promising lipid-class molecules with potential applications for industry. A review | Université de Liège [popups.uliege.be]

- 6. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Sphingolipid Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Initially considered mere structural components of cellular membranes, they are now recognized as critical players in a multitude of cellular processes, including signal transduction, cell-cell recognition, proliferation, and apoptosis.[1] The metabolic network of sphingolipids is complex, with the central molecule, ceramide, serving as a hub for the synthesis of more complex sphingolipids such as sphingomyelin and a vast array of glycosphingolipids.[2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes in these pathways attractive targets for drug development.[4][5][6] This guide provides a detailed overview of the core sphingolipid biosynthetic pathways, quantitative data, and key experimental protocols for their study.

The De Novo Sphingolipid Biosynthetic Pathway

The de novo synthesis of sphingolipids is the primary route for producing the ceramide backbone from non-sphingolipid precursors. This pathway begins in the endoplasmic reticulum (ER).[1][7][8]

The initial and rate-limiting step is the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT) .[8][9][10] This reaction produces 3-ketodihydrosphingosine. Subsequently, 3-ketodihydrosphingosine reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).[7][11]

The next step involves the acylation of dihydrosphingosine by one of six (dihydro)ceramide synthases (CerS) , each with specificity for different fatty acyl-CoA chain lengths, to form dihydroceramide.[7] Finally, dihydroceramide desaturase (DEGS) introduces a double bond into dihydroceramide to yield ceramide.[7][11] Ceramide is then transported from the ER to the Golgi apparatus by either vesicular trafficking or the ceramide transfer protein (CERT) for further metabolism into more complex sphingolipids.[1]

Synthesis of Complex Sphingolipids

From its central position as a metabolic hub, ceramide can be further metabolized in the Golgi apparatus to form a variety of complex sphingolipids, primarily sphingomyelin and glycosphingolipids.[1][7]

Sphingomyelin Synthesis: Sphingomyelin is the most abundant sphingolipid in mammalian cells.[7] Its synthesis involves the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase (SMS) .[12][13] This reaction also produces diacylglycerol (DAG), an important signaling molecule.[13]

Glycosphingolipid Synthesis: Glycosphingolipids (GSLs) are a diverse family of sphingolipids containing one or more sugar residues. The synthesis of GSLs is initiated by the addition of a monosaccharide to ceramide.

-

Glucosylceramide (GlcCer) is formed by the transfer of glucose from UDP-glucose to ceramide, catalyzed by glucosylceramide synthase (GCS) .[7][14] GlcCer is the precursor for the synthesis of most complex GSLs.[14]

-

Galactosylceramide (GalCer) is formed by the transfer of galactose from UDP-galactose to ceramide, catalyzed by ceramide galactosyltransferase (CGT) .[7]

From glucosylceramide, a variety of more complex GSLs can be synthesized through the sequential addition of monosaccharides by different glycosyltransferases. For example, the addition of galactose to GlcCer by lactosylceramide synthase forms lactosylceramide (LacCer), a key intermediate for the synthesis of many other GSLs.[14]

Quantitative Data on Sphingolipid Metabolism

The cellular concentrations of sphingolipids are tightly regulated and can vary significantly between different cell types and under different physiological or pathological conditions. The following tables summarize some reported cellular sphingolipid levels.

Table 1: Cellular Sphingolipid Profile in Human Primary Retinal Endothelial Cells (HREC)

| Sphingolipid Class | Concentration (pmol/mg protein) | Relative Composition (%) |

| Total Sphingolipids | 220 | 100 |

| Sphingomyelin (SM) | 173.8 | 79 |

| Ceramide (Cer) | 30.8 | 14 |

| Lactosylceramide (LacCer) | 8.8 | 4 |

| Hexosylceramide (HexCer) | 6.6 | 3 |

| Data from a study on HREC cultured in normal glucose (5 mM) conditions.[15] |

Table 2: Lactosylceramide Synthase Activity in Different Cell Types

| Cell Type | Specific Activity (pmol/mg/min) |

| Neonatal Human Fibroblasts (<5 passages) | ~1.0 |

| Adult Human Fibroblasts (>15 passages) | ~0.5 |

| HEK-293T Cells | Intermediate between neonatal and adult fibroblasts |

| Data obtained using a novel LC-MS/MS-based assay.[16] |

Experimental Protocols

A variety of experimental techniques are employed to study the sphingolipid biosynthetic pathway, from measuring the activity of specific enzymes to quantifying the levels of different sphingolipid species.

Serine Palmitoyltransferase (SPT) Activity Assay

SPT activity is commonly measured by monitoring the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.[17] An improved method allows for the measurement of SPT activity in total cell lysate.[17]

Protocol Outline (using radiolabeled L-serine):

-

Preparation of Cell Lysate: Harvest cells and prepare a total cell lysate or microsomal fraction.

-

Pre-incubation (for inhibition studies): Incubate the cell lysate/membranes with or without inhibitors (e.g., myriocin) on ice.[18]

-

Reaction Initiation: Add a labeling mix containing L-serine, palmitoyl-CoA, and radiolabeled L-serine (e.g., [³H]-serine or [¹⁴C]-serine) to the lysate.[12][18]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[18]

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding an alkaline methanol solution, followed by a chloroform/methanol extraction to separate the lipid-soluble product (3-ketodihydrosphingosine) from the water-soluble radiolabeled L-serine.[18]

-

Quantification: Quantify the radioactivity in the lipid phase using liquid scintillation counting. The amount of radioactivity is proportional to the SPT activity.

An alternative, non-radioactive HPLC-based method involves the chemical reduction of 3-ketodihydrosphingosine to sphinganine, which is then derivatized and quantified by fluorescence detection.[12][17]

Ceramide Synthase (CerS) Activity Assay

CerS activity can be measured using fluorescently labeled substrates.[9][19]

Protocol Outline (using NBD-labeled sphinganine):

-

Reaction Setup: Prepare a reaction mixture containing cell lysate or microsomes, a specific fatty acyl-CoA (e.g., C16:0-CoA), and a fluorescently labeled sphingoid base (e.g., NBD-sphinganine).

-

Incubation: Incubate the reaction at 37°C.

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.

-

Separation: Separate the fluorescently labeled dihydroceramide product from the unreacted NBD-sphinganine substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[19]

-

Quantification: Quantify the fluorescence of the product band/peak. The fluorescence intensity is proportional to the CerS activity.

LC-MS/MS can also be used to measure CerS activity, offering high specificity and the ability to distinguish between different dihydroceramide species.[9]

Sphingomyelin Synthase (SMS) Activity Assay

SMS activity can be determined by monitoring the conversion of fluorescently labeled ceramide to sphingomyelin.

Protocol Outline:

-

Homogenate Preparation: Prepare cell homogenates from the cells of interest.

-

Reaction Mixture: Set up a reaction containing the cell homogenate, fluorescently labeled ceramide (e.g., C6-NBD-ceramide), and phosphatidylcholine.[6]

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 2 hours).[6]

-

Lipid Extraction: Extract the lipids using a chloroform-methanol mixture.[6]

-

Separation: Separate the resulting fluorescent sphingomyelin from the fluorescent ceramide substrate by TLC.[6]

-

Quantification: Measure the fluorescent intensity of the sphingomyelin spot.[6]

Glucosylceramide Synthase (GCS) Activity Assay

GCS activity is assayed by measuring the conversion of ceramide to glucosylceramide.

Protocol Outline (using a fluorescent substrate):

-

Cell Culture and Treatment: Culture cells and treat as required for the experiment.

-

Substrate Incubation: Incubate the cells with a cell-permeable fluorescent ceramide analog (e.g., NBD C₆-ceramide).[8]

-

Lipid Extraction: After incubation, harvest the cells and extract the total lipids.[8]

-

Separation and Quantification: Separate the fluorescent glucosylceramide product from the ceramide substrate using HPLC and quantify the fluorescence to determine GCS activity.[8]

Lipid Extraction and Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive and quantitative analysis of sphingolipid profiles ("sphingolipidomics").[1][11][20]

General Workflow:

-

Sample Preparation: Homogenize tissues or lyse cells. It is crucial to add a cocktail of internal standards (often isotopically labeled or with a unique chain length) at the beginning of the extraction to correct for sample loss and variations in ionization efficiency.[5][20]

-

Lipid Extraction: Extract total lipids using a solvent system such as chloroform/methanol (e.g., Bligh-Dyer method).[7][20]

-

LC Separation: Separate the different sphingolipid species using liquid chromatography, often with a C8 or C18 reverse-phase column.[1][20]

-

MS/MS Analysis: Detect and quantify the sphingolipids using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for each sphingolipid species and internal standard, providing high sensitivity and specificity.[11]

Conclusion

The sphingolipid biosynthetic pathway is a complex and highly regulated network that produces a wide array of structurally and functionally diverse lipids. Ceramide lies at the heart of this network, serving as the precursor for both pro-apoptotic signaling and the synthesis of complex sphingolipids that are essential for membrane structure and cell signaling. A thorough understanding of this pathway, facilitated by the experimental techniques outlined in this guide, is crucial for elucidating the roles of sphingolipids in health and disease and for the development of novel therapeutic strategies targeting this important class of lipids.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and Analysis of Sphingolipids: [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uaf.edu [uaf.edu]

- 15. A Comprehensive Profiling of Cellular Sphingolipids in Mammalian Endothelial and Microglial Cells Cultured in Normal and High-Glucose Conditions [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity [bio-protocol.org]

- 19. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

Unveiling the Subcellular Landscape of Sphingolipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sphingolipids are a class of bioactive lipids integral to cell structure and signaling. Their specific subcellular localization is critical to their function, influencing processes from apoptosis to cell proliferation. This guide provides a comprehensive overview of the cellular distribution of major sphingolipid classes, details the experimental protocols for their study, and presents key data in a structured format. While the term "Sphingolipid E" does not correspond to a recognized molecule in current biochemical literature, this document serves as a robust resource for understanding the localization of well-established sphingolipids.

Cellular Distribution of Key Sphingolipids

The subcellular localization of sphingolipids is not static; it is a dynamic process influenced by metabolic pathways and cellular stimuli. The initial steps of sphingolipid biosynthesis occur in the endoplasmic reticulum (ER), with subsequent modifications and distribution throughout the Golgi apparatus, plasma membrane, and endolysosomal system.

Table 1: Quantitative Analysis of Sphingolipid Subcellular Localization

This table summarizes the relative abundance of major sphingolipid species across different cellular compartments. Data is aggregated from multiple studies employing techniques such as subcellular fractionation followed by mass spectrometry.

| Sphingolipid Class | Endoplasmic Reticulum | Golgi Apparatus | Plasma Membrane | Endosomes/Lysosomes | Mitochondria |

| Ceramides | High | Moderate | Low | Moderate | Moderate |

| Sphingomyelin | Low | High | High | Moderate | Low |

| Glucosylceramides | Low | High (cis-Golgi) | High | Moderate | Low |

| Lactosylceramides | Low | High (trans-Golgi) | High | Moderate | Low |

| Gangliosides | Low | High (trans-Golgi) | High | Moderate | Low |

| Sphingosine | Low | Low | Moderate | High | Moderate |

| Sphingosine-1-Phosphate | Moderate | Low | High (secreted) | Moderate | Low |

Experimental Protocols for Determining Sphingolipid Localization

The elucidation of sphingolipid distribution within the cell relies on a combination of sophisticated biochemical and imaging techniques.

Subcellular Fractionation with Mass Spectrometry

This gold-standard biochemical method provides quantitative data on lipid abundance in isolated organelles.

Protocol:

-

Cell Lysis: Homogenize cultured cells in an isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) using a Dounce homogenizer on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei.

-

Centrifuge the supernatant at medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

-

Centrifuge the subsequent supernatant at high speed (e.g., 100,000 x g for 60 min) to pellet microsomes (ER and Golgi fragments).

-

The final supernatant represents the cytosol.

-

-

Organelle Purification (Optional): For higher purity, employ density gradient centrifugation (e.g., using sucrose or OptiPrep™ gradients) to further separate organelles like the ER, Golgi, and plasma membrane.

-

Lipid Extraction: Extract total lipids from each fraction using a modified Bligh-Dyer or Folch method.

-

Mass Spectrometry Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of sphingolipid species.

Immunofluorescence and Fluorescent Lipid Analogs

Microscopy techniques offer high-resolution spatial information on lipid distribution.

Protocol:

-

Cell Culture and Fixation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with a detergent like 0.1% Triton X-100 or saponin in PBS for 10 minutes to allow antibody access.

-

Blocking: Block non-specific antibody binding with a solution of 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody specific to the sphingolipid of interest (e.g., anti-ceramide antibody) or to an organelle marker for 1-2 hours.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Imaging: Mount coverslips on slides and image using a confocal or fluorescence microscope.

-

Alternative (Fluorescent Analogs): Incubate live cells with fluorescently-tagged sphingolipid analogs (e.g., NBD-C6-ceramide). These analogs mimic the natural lipid and can be tracked as they are metabolized and transported through the cell.

Visualizing Sphingolipid Metabolism and Transport

The location of sphingolipids is intrinsically linked to their metabolic pathways, which span several key organelles.

Caption: Core sphingolipid metabolic pathway showing key organellar locations.

Experimental Workflow Diagram

The logical flow for investigating the cellular localization of a novel or poorly characterized sphingolipid is outlined below.

Caption: Workflow for determining the subcellular localization of a sphingolipid.

An In-depth Technical Guide to the Core Bioactive Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic World of Bioactive Sphingolipids

While the term "Sphingolipid E" does not correspond to a recognized molecule in current scientific literature, the field of sphingolipidomics is rich with bioactive lipids that play pivotal roles in cellular physiology and pathophysiology. This guide focuses on three core bioactive sphingolipids—Ceramide (Cer), Sphingosine-1-Phosphate (S1P), and Ceramide-1-Phosphate (C1P)—that are central to a multitude of cellular processes. These molecules, once considered mere structural components of cell membranes, are now understood to be critical signaling molecules involved in a complex network that governs cell fate decisions, including proliferation, apoptosis, and inflammation.[1][2][3][4] Their intricate interplay and the enzymes that regulate their metabolism present a frontier of opportunities for therapeutic intervention in a wide range of diseases, from cancer to neurodegenerative disorders.

Physiological Roles of Core Bioactive Sphingolipids

The physiological functions of sphingolipids are diverse and often opposing, creating a delicate balance that dictates cellular homeostasis. Ceramide is widely recognized as a pro-apoptotic and anti-proliferative agent, while S1P and C1P generally promote cell survival, proliferation, and inflammation.

Ceramide (Cer): The Guardian of Cellular Integrity

Ceramide is a central hub in sphingolipid metabolism and a key second messenger in cellular stress responses.[5][6] Its accumulation within the cell is a hallmark of the induction of apoptosis (programmed cell death) in response to a variety of stimuli, including developmental cues, cellular stress, and chemotherapeutic agents.[5][7] Beyond its role in apoptosis, ceramide is implicated in cell cycle arrest, senescence, and the regulation of autophagy.

Sphingosine-1-Phosphate (S1P): A Pro-Survival and Pro-Inflammatory Mediator

In stark contrast to ceramide, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration.[8][9] S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5, which are expressed on the cell surface.[1][8] The "inside-out" signaling of S1P, where it is produced intracellularly and then secreted to act on these receptors, is a critical mechanism in various physiological processes, including immune cell trafficking, angiogenesis, and vascular development.[9]

Ceramide-1-Phosphate (C1P): A Mitogenic and Inflammatory Modulator

C1P is another pro-survival sphingolipid that stimulates cell growth and inhibits apoptosis.[10] It is a key player in inflammatory responses, where it can stimulate the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. C1P can act both as an intracellular second messenger and as an extracellular ligand for a putative plasma membrane receptor, highlighting its dual regulatory capacity in cellular signaling.[10]

Data Presentation: Quantitative Analysis of Bioactive Sphingolipids

The quantification of sphingolipid levels in biological samples is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive measurement of these lipids.[4] The following tables summarize representative concentrations of key bioactive sphingolipids in human plasma and their alterations in certain pathological conditions.

| Sphingolipid Class | Species | Concentration in Healthy Human Plasma (ng/mL) | Reference |

| Ceramides | Cer C16:0 | 124.3 ± 32.6 | |

| Cer C18:0 | 80.9 ± 33.1 | ||

| Cer C20:0 | 241.8 ± 88.3 | ||

| Cer C22:0 | 787.9 ± 294.6 | ||

| Cer C24:0 | 1500 - 4000 | ||

| Cer C24:1 | ~3000 | ||

| Sphingosine-1-Phosphate | S1P | ~100 - 300 |

| Condition | Sphingolipid | Tissue/Fluid | Change in Concentration | Reference |

| Breast Cancer | S1P | Tumor Tissue vs. Normal Tissue | Significantly Higher | [9] |

| Colorectal Cancer | S1P | Serum of Patients vs. Healthy Individuals | Significantly Increased | |

| Hepatocellular Carcinoma | S1P | Tumor Tissue vs. Non-tumor Tissue | Decreased | |

| Farber Disease Fibroblasts | Ceramide | Cultured Fibroblasts | 2.9-fold increase vs. control | |

| Emphysema | Ceramide | Lung Tissue | Increased |

Signaling Pathways of Core Bioactive Sphingolipids

The signaling cascades initiated by ceramide, S1P, and C1P are complex and interconnected, often involving a network of kinases, phosphatases, and other signaling proteins.

Ceramide Signaling in Apoptosis

Ceramide accumulation triggers apoptotic signaling through multiple pathways. It can activate protein phosphatases, such as PP1 and PP2a, and protein kinases, like kinase suppressor of Ras (KSR), to regulate downstream effectors. A critical aspect of ceramide-induced apoptosis is its action on mitochondria, leading to the release of pro-apoptotic factors.

Sphingosine-1-Phosphate (S1P) Receptor Signaling

S1P signals through its five receptors (S1PR1-5) to activate a variety of downstream pathways, including the PI3K/Akt, MAPK/ERK, and PLC pathways, which are crucial for cell survival, proliferation, and migration.[1][8]

Ceramide-1-Phosphate (C1P) Signaling

C1P signaling is involved in cell growth, survival, and inflammation. It can activate the PI3K/Akt and MAPK pathways, leading to pro-survival and proliferative responses. C1P is also a key activator of cytosolic phospholipase A2 (cPLA₂), initiating the production of inflammatory mediators.

Experimental Protocols

1. Extraction and Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the analysis of sphingolipids from biological samples.

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable buffer.

-

For plasma or serum, use a small volume directly.[2]

-

Spike the sample with a cocktail of internal standards (e.g., C17-sphingosine, C17-ceramide) for quantification.

-

-

Lipid Extraction:

-

Perform a one-phase or two-phase solvent extraction. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.[10] For a simpler and rapid protocol for plasma, methanol can be used for extraction.[2]

-

Alternatively, a solvent mixture of isopropanol:heptane:water can be employed.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the different sphingolipid species using a C18 reversed-phase column or a HILIC column.[7]

-

Use a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid and ammonium formate to improve ionization.[7]

-

Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

2. Measurement of Ceramide-Induced Apoptosis using a Caspase-3/7 Activity Assay

This protocol describes a common method to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with different concentrations of a cell-permeable ceramide analog (e.g., C2- or C6-ceramide) or a vehicle control for various time points (e.g., 3, 6, 12, 24 hours).

-

-

Caspase-3/7 Activity Assay (using a commercially available luminescent kit):

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[1][5]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.[5]

-

-

Data Analysis:

-

Subtract the average luminescence of the vehicle control wells from the luminescence of the treated wells.

-

The resulting luminescence is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.

-

Conclusion and Future Perspectives

The core bioactive sphingolipids—ceramide, S1P, and C1P—are at the heart of a complex signaling network that regulates fundamental cellular processes. The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival S1P, is a critical determinant of cell fate. Dysregulation of this balance is implicated in numerous diseases, making the enzymes of sphingolipid metabolism attractive targets for drug development.

Future research will continue to unravel the intricate details of sphingolipid signaling, including the identification of novel protein interactors and the elucidation of the precise roles of specific ceramide and S1P species. Advances in analytical techniques, such as lipidomics and imaging mass spectrometry, will provide a more comprehensive understanding of the spatial and temporal dynamics of these bioactive lipids within the cell. This knowledge will be instrumental in the development of novel therapeutic strategies that target the sphingolipid network to treat a wide array of human diseases.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 2. assaygenie.com [assaygenie.com]

- 3. Characterization of ceramide-induced apoptotic death in cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Sphingolipid E: A Synthetic Mimic of Natural Ceramides with No Known Natural Sources

In-depth analysis of scientific literature and chemical databases reveals that Sphingolipid E is a synthetic compound, a "pseudoceramide," designed to imitate the structure and function of naturally occurring ceramides. Consequently, there are no known natural sources of Sphingolipid E, and a technical guide on its natural origins, isolation, and quantification from biological materials cannot be provided.

Sphingolipid E, chemically known as N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide, is a laboratory-created molecule.[1] It has been developed for commercial applications, particularly in the cosmetics and dermatology fields, to replicate the beneficial effects of natural ceramides on the skin.[2][3][4] Ceramides are a class of waxy lipid molecules found in high concentrations within the cell membranes of eukaryotic cells. They are crucial components of the stratum corneum, the outermost layer of the epidermis, where they play a vital role in maintaining the skin's barrier function and preventing water loss.[2][5]

The development of synthetic pseudoceramides like Sphingolipid E has been driven by the high cost and potential for immunogenicity associated with the extraction of natural ceramides from animal or plant sources.[3][4] Synthetic analogs offer a more consistent and cost-effective alternative for use in skincare products.

Understanding the Distinction: Natural Sphingolipids vs. Synthetic Pseudoceramides

Natural sphingolipids are a broad and complex class of lipids characterized by a sphingoid base backbone.[6][7] The biosynthesis of these molecules begins with the condensation of the amino acid serine and a fatty acyl-CoA, a process that occurs in the endoplasmic reticulum of cells.[8][9] This initial step is followed by a series of enzymatic reactions that lead to the formation of various sphingolipids, including ceramides, sphingomyelin, and glycosphingolipids.[8][9] These natural sphingolipids are integral to cellular structure and are involved in a multitude of signaling pathways that regulate processes such as cell growth, differentiation, and apoptosis.[10][11]

In contrast, Sphingolipid E and other pseudoceramides are synthesized through chemical processes in a laboratory setting. Their structure is designed to be similar to that of natural ceramides, enabling them to integrate into the lipid layers of the skin and perform a similar barrier-enhancing function.[2]

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, it is critical to recognize that "Sphingolipid E" is a trade name for a specific synthetic molecule and not a term for a naturally occurring sphingolipid. Therefore, any research or development efforts focused on this compound should be based on its synthetic origin and properties. Literature searches for its natural occurrence, isolation protocols from biological tissues, or signaling pathways in organisms will be fruitless. Instead, research should focus on its chemical synthesis, formulation, and its efficacy and safety as a topical agent in dermatological and cosmetic applications.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. On the effects of topical synthetic pseudoceramides: comparison of possible keratinocyte toxicities provoked by the pseudoceramides, PC104 and BIO391, and natural ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. View of Structure and Function of Ceramide and Its Application in Diseases [madison-proceedings.com]

- 6. Sphingolipid - Wikipedia [en.wikipedia.org]

- 7. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 8. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. researchgate.net [researchgate.net]

- 11. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sphingolipid Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes. The metabolic network of sphingolipids is a dynamic and tightly regulated system, with key metabolites such as ceramide, sphingosine-1-phosphate (S1P), and sphingomyelin acting as critical regulators of cell fate decisions, including apoptosis, proliferation, and stress responses. Dysregulation of sphingolipid metabolism is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes of this pathway attractive targets for drug development.[1][2][3] This guide provides a comprehensive technical overview of the core aspects of sphingolipid metabolism in mammalian cells, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Core Metabolic Pathways

Sphingolipid metabolism can be broadly divided into two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction catalyzed by serine palmitoyltransferase (SPT).[4][5] Subsequent reduction and acylation steps lead to the formation of dihydroceramide, which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism.[6][7][8]

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, primarily sphingomyelin in the plasma membrane and lysosomes, to generate ceramide.[4][8] This process is mediated by a family of enzymes called sphingomyelinases. Ceramide can then be further metabolized. For instance, ceramidases hydrolyze ceramide to sphingosine, which can be phosphorylated by sphingosine kinases to form S1P.[1][9] This interplay between ceramide and S1P is often referred to as the "sphingolipid rheostat," where the balance between these two molecules can determine whether a cell undergoes apoptosis or proliferation.[10]

Quantitative Data on Sphingolipid Metabolism

The following tables summarize key quantitative data related to sphingolipid metabolism in mammalian cells, providing a valuable resource for experimental design and data interpretation.

Table 1: Enzyme Kinetics of Key Sphingolipid Metabolizing Enzymes

| Enzyme | Substrate | Cell/Tissue Source | K_m_ | V_max_ | Reference(s) |

| Acid Sphingomyelinase | BODIPY-C12-SM | Human Cerebrospinal Fluid | 20 µM | 6 pmol/h/µl | [11] |

| Sphingomyelin | Purified Placental | 25 µM | - | [11] | |

| Neutral Sphingomyelinase (hSMPD2) | Sphingomyelin | Recombinant Human | 3.0 µM | - | [12] |

| Acid Ceramidase | D-erythro-sphingosine | Recombinant Human | 23.75 µM | 208.3 pmol/µg/h | [13][14] |

| Lauric Acid | Recombinant Human | 73.76 µM | 232.5 pmol/µg/h | [13][14] | |

| Ceramide | Purified | 149 µM | 136 nmol/mg/h | [15] | |

| Neutral Ceramidase (ASAH2) | D-erythro-C12-NBD-ceramide | Recombinant Human | 60.1 µM | - | [8] |

| Alkaline Ceramidase (ACER2) | NBD-C12-PHC | Recombinant Human | 94.8 - 98.5 µM | - | [8][16] |

| Ceramide Synthase (CerS) | Sphinganine | Mammalian (various) | 2 - 5 µM | - | [17] |

| Sphingosine Kinase 1 (SphK1) | D-erythro-sphingosine | Recombinant Human | 2.75 µM | 7.15 pmoles/min | [18] |

| Sphingosine Kinase (general) | Fluorescently labeled sphingosine | Purified | 38 ± 18 µM | 0.4 ± 0.2 µM/min | [1][9] |

Table 2: Cellular Concentrations of Key Sphingolipids

| Sphingolipid | Cell Line | Concentration | Reference(s) |

| Ceramide (C16:0) | HeLa | 0.34 pmol/nmol phosphate | [19] |

| Ceramide (C24:0) | HeLa | 2.16 pmol/nmol phosphate | [19] |

| Ceramide (C24:1) | HeLa | 2.66 pmol/nmol phosphate | [19] |

| Total Ceramide | Ishikawa (endometrial cancer) | Significantly higher than HEC-1A | [20] |

| Sphingosine-1-Phosphate (S1P) | NIH 3T3 (vector-transfected) | 0.119 ± 0.003 pmol/nmol phospholipid | [21] |

| Sphingosine-1-Phosphate (S1P) | HEK293 (vector-transfected) | 0.012 ± 0.002 pmol/nmol phospholipid | [21] |

Key Signaling Pathways

The bioactive sphingolipids, ceramide and S1P, are central to distinct and often opposing signaling cascades that regulate critical cellular functions.

Ceramide-Induced Apoptosis

Ceramide accumulation, triggered by various cellular stresses including chemotherapy and radiation, is a potent inducer of apoptosis.[1][2][15][22] Ceramide can activate multiple pro-apoptotic pathways.

S1P-Induced Cell Proliferation

In contrast to ceramide, S1P is a potent signaling molecule that promotes cell proliferation, survival, and migration.[6][23] S1P exerts its effects primarily by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[24][25]

Experimental Protocols

Accurate quantification and analysis of sphingolipids are essential for understanding their roles in cellular processes. The following sections provide detailed methodologies for key experiments in sphingolipid research.

Sphingolipid Extraction from Mammalian Cells

This protocol is a widely used method for the extraction of a broad range of sphingolipids from cultured mammalian cells.[6][7][23]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

1 M Potassium hydroxide (KOH) in methanol

-

Glacial acetic acid

-

Internal standards for each sphingolipid class to be quantified (e.g., C17-sphingosine, C17-ceramide, etc.)

-

Glass screw-cap tubes (Teflon-lined caps)

-

Sonicator

-

Centrifuge (capable of 3000 x g)

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.

-

Internal Standard Spiking: Add a known amount of the internal standard cocktail to the cell suspension.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of 2:1:0.8 (methanol:chloroform:water).

-

Vortex vigorously for 1 minute and then sonicate for 30 seconds in a bath sonicator.

-

Incubate at 48°C for 2 hours to ensure complete extraction.

-

-

Phase Separation:

-

Add chloroform and water to the extract to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water).

-

Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Alkaline Hydrolysis (Optional, for removing glycerophospholipids):

-

Resuspend the dried lipid extract in 1 M KOH in methanol.

-

Incubate at 37°C for 2 hours.

-

Neutralize the reaction by adding an equivalent amount of glacial acetic acid.

-

-

Re-extraction: Perform a second Bligh-Dyer extraction as described in steps 3 and 4 to purify the sphingolipids.

-

Final Preparation: Evaporate the final organic phase to dryness and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual sphingolipid species.[6][7][9][19][26]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method (Example Gradient):

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 60% B

-

2-12 min: Linear gradient to 100% B

-

12-17 min: Hold at 100% B

-

17.1-20 min: Return to 60% B for column re-equilibration.

-

MS/MS Method (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Set up specific precursor-to-product ion transitions for each sphingolipid species and internal standard. Examples are provided in Table 3.

-

Optimization: Optimize collision energies and other source parameters for each analyte to achieve maximum sensitivity.

Table 3: Example MRM Transitions for Sphingolipid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sphingosine (d18:1) | 300.3 | 282.3 |

| C16:0-Ceramide | 538.5 | 264.3 |

| C18:0-Ceramide | 566.6 | 264.3 |

| C24:0-Ceramide | 650.7 | 264.3 |

| C24:1-Ceramide | 648.7 | 264.3 |

| Sphingomyelin (d18:1/16:0) | 703.6 | 184.1 |

| Sphingosine-1-Phosphate (d18:1) | 380.3 | 264.3 |

| C17-Sphingosine (IS) | 286.3 | 268.3 |

| C17-Ceramide (IS) | 524.5 | 264.3 |

Enzyme Activity Assays

1. Sphingomyelinase (SMase) Assay (Fluorometric)

This assay measures the activity of both acid and neutral sphingomyelinases based on the hydrolysis of a fluorescently labeled sphingomyelin substrate.

Workflow:

2. Ceramidase Assay (Radiometric)

This classic assay measures ceramidase activity by quantifying the release of a radiolabeled fatty acid from a ceramide substrate.

Workflow:

3. Sphingosine Kinase (SphK) Assay (Radiometric)

This assay measures the phosphorylation of sphingosine to S1P using radiolabeled ATP.

Workflow:

Conclusion

The study of sphingolipid metabolism is a rapidly evolving field with profound implications for human health and disease. The intricate network of enzymes and bioactive lipid mediators presents both challenges and opportunities for researchers and drug development professionals. This technical guide provides a foundational resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the central signaling pathways. A thorough understanding of these core concepts is paramount for the continued exploration of sphingolipid biology and the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. graphviz.org [graphviz.org]

- 4. Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Implication of Sphingomyelin/Ceramide Molar Ratio on the Biological Activity of Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular basis for the catalytic mechanism of human neutral sphingomyelinases 1 (hSMPD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The reverse activity of human acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Biological Functions of Key Sphingolipids

A Note on "Sphingolipid E": The term "Sphingolipid E" does not correspond to a recognized molecule in standard sphingolipid nomenclature. This guide will focus on the well-characterized and pivotal sphingolipids—Ceramide, Sphingosine-1-Phosphate (S1P), and Sphingomyelin—to provide a foundational understanding of this lipid class for researchers, scientists, and drug development professionals.

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing critical roles not just as structural components of cell membranes, but also as bioactive signaling molecules.[1][2] They are integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[3][4] The metabolic pathways of sphingolipids are highly interconnected, with ceramide positioned at the central hub of both synthesis and catabolism.[3]

Core Sphingolipids and Their Functions

Ceramide (Cer): Occupying a central position in sphingolipid metabolism, ceramide is a key signaling molecule often referred to as a lipid second messenger.[3][5] It is primarily generated through two pathways: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin by sphingomyelinases.[3][5][6] Ceramide is widely recognized for its pro-apoptotic and anti-proliferative functions, inducing cell cycle arrest.[5][7]

Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a pro-survival and mitogenic signaling molecule.[7] It is generated from the phosphorylation of sphingosine (which is derived from ceramide) by sphingosine kinases (SphK1 and SphK2).[4][6] S1P can act intracellularly as a second messenger or be secreted to act as a ligand for a family of G protein-coupled receptors (S1PR1-5), thereby influencing processes like cell migration, angiogenesis, and immune responses.[6] The balance between ceramide and S1P levels is often termed the "sphingolipid rheostat," which can determine a cell's fate—survival or apoptosis.

Sphingomyelin (SM): As a major component of mammalian cell membranes, particularly in the myelin sheath of nerve cells, sphingomyelin's primary role was initially thought to be structural.[1][2][8] It is synthesized by the transfer of a phosphocholine head group from phosphatidylcholine to ceramide.[3] However, it is now understood that sphingomyelin is also a critical player in signal transduction, as its hydrolysis by sphingomyelinase initiates the production of ceramide, a key step in many signaling cascades.[4][5]

Quantitative Data on Sphingolipid Levels

The concentration of sphingolipids can vary significantly depending on the cell type, subcellular compartment, and physiological state. The following table summarizes representative quantitative data for key sphingolipids.

| Sphingolipid Class | Sub-category / Species | Typical Concentration Range | Cell/Tissue Type | Reference for Data |

| Ceramides (Cer) | Total Cer | 50 - 300 µg protein | Mouse Embryonic Fibroblasts (pMEF) | [9] |

| C16:0-Cer | ~10 pmol/10^6 cells | RAW 264.7 Macrophages | [10] | |

| C24:0-Cer | ~25 pmol/10^6 cells | RAW 264.7 Macrophages | [10] | |

| C24:1-Cer | ~15 pmol/10^6 cells | RAW 264.7 Macrophages | [10] | |

| Sphingomyelins (SM) | Total SM | ~1500 pmol/10^6 cells | RAW 264.7 Macrophages | [10] |

| d18:1/16:0-SM | ~600 pmol/10^6 cells | RAW 264.7 Macrophages | [10] | |

| d18:1/24:1-SM | ~50 pmol/10^6 cells | RAW 264.7 Macrophages | [10] | |

| Sphingoid Bases | Sphingosine (Sph) | ~5 pmol/10^6 cells | RAW 264.7 Macrophages | [10] |

| Sphinganine (dihydrosphingosine) | ~2 pmol/10^6 cells | RAW 264.7 Macrophages | [10] | |

| Sphingoid Base Phosphates | Sphingosine-1-Phosphate (S1P) | ~0.5 pmol/10^6 cells | RAW 264.7 Macrophages | [10] |

Note: These values are illustrative and can vary based on experimental conditions and analytical methods.

Signaling Pathways

The biological effects of sphingolipids are mediated through complex signaling networks. The interplay between ceramide and S1P is a classic example of this complexity.

Caption: The Sphingolipid Rheostat: Ceramide and S1P in Cell Fate Determination.

Experimental Protocols

The analysis of sphingolipids requires sensitive and specific methods due to their structural diversity and varying concentrations. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sphingolipidomics.[11]

Protocol: Quantitative Analysis of Sphingolipids by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of sphingolipids from biological samples.[10][12]

1. Sample Preparation and Lipid Extraction:

-

For cultured cells, aspirate the medium, wash with PBS, and scrape cells into a solvent-resistant tube.

-

For tissues, homogenize a known weight of tissue in an appropriate buffer.

-

For plasma, use a defined volume.

-

Add an internal standard cocktail containing deuterated or odd-chain sphingolipid species (e.g., C17-ceramide, d7-S1P) to the sample.[12]

-

Perform a biphasic lipid extraction using a methanol/chloroform mixture (e.g., 2:1 v/v).[12]

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. HPLC Separation:

-

Use a C8 or C18 reversed-phase column for separation of different sphingolipid species based on their acyl chain length and saturation.[9][12]

-

Employ a gradient elution with a mobile phase system, typically consisting of water with formic acid (Solvent A) and a mixture of acetonitrile and methanol with formic acid (Solvent B).[12]

3. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[12]

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each sphingolipid and monitoring a specific product ion generated upon collision-induced dissociation.

-

For example, to detect C16-ceramide, one would monitor the transition from the precursor ion [M+H]+ to the product ion corresponding to the sphingoid base.

4. Data Analysis:

-

Integrate the peak areas for each endogenous sphingolipid and its corresponding internal standard.

-

Generate a calibration curve by plotting the peak area ratio of known amounts of synthetic standards to the internal standard against their concentrations.[13]

-

Quantify the amount of each sphingolipid in the sample by comparing its peak area ratio to the calibration curve.

The following diagram illustrates the general workflow for sphingolipid analysis.

Caption: General workflow for quantitative sphingolipid analysis by LC-MS/MS.

References

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Sphingolipid | Membrane Structure, Signaling & Metabolism | Britannica [britannica.com]

- 9. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Sphingolipid E and the Regulation of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play a pivotal role in cellular signaling, governing a multitude of processes including cell growth, differentiation, and programmed cell death (apoptosis). Within this complex network, the balance between pro-apoptotic and anti-apoptotic sphingolipids acts as a critical determinant of cell fate. This guide provides an in-depth exploration of the mechanisms by which sphingolipids regulate apoptosis, with a particular focus on ceramide and its synthetic analogue, Sphingolipid E, as well as its functional antagonist, Sphingosine-1-Phosphate (S1P).

Sphingolipid E is identified as a synthetic pseudo-ceramide, analogous to the naturally occurring ceramide type 2.[1][2] While research on its specific biological functions is not extensively documented in publicly available literature, its structural similarity to ceramide suggests it may mimic or influence ceramide-mediated signaling pathways. This guide will, therefore, delve into the well-established roles of ceramide in apoptosis as a proxy for understanding the potential actions of ceramide analogues like Sphingolipid E, and contrast these with the opposing effects of S1P.

The Sphingolipid Rheostat: A Matter of Life and Death

The concept of the "sphingolipid rheostat" is central to understanding the role of these lipids in apoptosis. It posits that the intracellular balance between pro-apoptotic ceramide and pro-survival S1P dictates whether a cell lives or dies.[3][4] A shift towards ceramide accumulation sensitizes cells to apoptotic stimuli, while an increase in S1P levels promotes proliferation and resistance to apoptosis.[3][4]

| Sphingolipid | Primary Role in Apoptosis | Key Molecular Interactions |